molecular formula C18H12N2O2S B214209 2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile

2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile

Cat. No. B214209
M. Wt: 320.4 g/mol
InChI Key: PKWUMZYNVLZQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a member of the indeno[1,2-b]pyran family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been reported to possess anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The compound has also shown promising results in various scientific research applications, including cancer therapy and enzyme inhibition. However, the compound has limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile. One potential direction is to investigate the compound's potential as a drug candidate for cancer therapy. Further studies could explore the compound's mechanism of action and its efficacy in vivo. Another potential direction is to investigate the compound's potential as an enzyme inhibitor for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, future studies could explore the compound's potential as an anti-inflammatory and antimicrobial agent.

Synthesis Methods

The synthesis of 2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile has been reported in the literature. The synthesis involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to obtain 2-amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyran-3-carbonitrile. The compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Scientific Research Applications

2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile has shown promising results in various scientific research applications. The compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess anti-inflammatory and antimicrobial properties. Furthermore, the compound has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.

properties

Product Name

2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)-5-oxo-4H-indeno[1,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C18H12N2O2S/c1-9-6-7-13(23-9)14-12(8-19)18(20)22-17-11-5-3-2-4-10(11)16(21)15(14)17/h2-7,14H,20H2,1H3

InChI Key

PKWUMZYNVLZQQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C43)N)C#N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C43)N)C#N

Origin of Product

United States

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